

Application Note: Quantification of Methyl Citrate in Human Urine using LC-MS/MS

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Compound of Interest		
Compound Name:	Methyl citrate	
Cat. No.:	B3326548	Get Quote

Introduction

Methyl citrate is a key biochemical marker that accumulates in individuals with certain inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria.[1][2] The quantification of **methyl citrate** in urine is crucial for the diagnosis and monitoring of these metabolic disorders.[1] This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of **methyl citrate** in human urine samples.

This method utilizes a simple sample preparation procedure followed by rapid and selective LC-MS/MS analysis, making it suitable for clinical research and diagnostic applications. The described protocol provides the necessary details for researchers, scientists, and drug development professionals to implement this assay in their laboratories.

Materials and Methods Sample Collection and Storage

Urine samples should be collected in sterile containers. For 24-hour collections, the container should be kept refrigerated during the collection period. Upon completion, the total volume should be recorded, and an aliquot should be transferred to a polypropylene tube. Samples can be stored at -20°C or lower until analysis. For this protocol, dried urine spots can also be utilized.[1][2]



Reagents and Chemicals

- Methyl citrate standard
- Isotopically labeled internal standard (e.g., d3-methylcitrate)
- Formic acid, LC-MS grade
- · Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- · Ammonium acetate, LC-MS grade
- Ultrapure water
- Derivatization agent (optional, but can improve sensitivity): 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Sample Preparation Protocol

For Liquid Urine Samples (Dilute-and-Shoot Approach):

- Thaw urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 950 μL of a 0.1% formic acid solution in water with 50 μL of the urine supernatant.
- Add 10 μL of the internal standard solution (e.g., 1 μg/mL d3-methylcitrate).
- Vortex the mixture thoroughly.



• Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

For Dried Urine Spots:

- Punch a 3.2 mm disc from the dried urine spot into a microcentrifuge tube.
- Add a derivatization mixture containing the internal standard.
- Incubate the mixture at 65°C for 45 minutes.
- After incubation, inject a small volume (e.g., 4 µL) of the reaction mixture for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Injection Volume	5 μL
Column Temperature	40°C

Mass Spectrometry:



Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Negative	
Multiple Reaction Monitoring (MRM) Transitions	See Table 1	
Dwell Time	100 ms	
Ion Source Temperature	500°C	
Ion Spray Voltage	-4500 V	
Collision Gas	Nitrogen	

Table 1: MRM Transitions for Methyl Citrate and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Methyl Citrate	205.1	111.0	-22
d3-Methyl Citrate (IS)	208.1	114.0	-22

Results and Data Presentation

The LC-MS/MS method was validated for linearity, sensitivity, precision, and accuracy. A summary of the quantitative performance is presented in Table 2. The reference interval for **methyl citrate** in a control population was found to be 0.4-3.4 mmol/mol creatinine. In patients with propionic or methylmalonic acidemias, the concentration ranged from 8.3 to 591 mmol/mol creatinine.

Table 2: Summary of Quantitative Method Validation Data



Parameter	Result
Linearity Range	0.5 - 500 μΜ
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 μΜ
Intra-day Precision (%CV)	≤ 15%
Inter-day Precision (%CV)	≤ 20.9%
Accuracy (% Recovery)	85 - 115%

Experimental Workflow and Validation

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.



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Caption: Experimental workflow for **methyl citrate** quantification.

A validated analytical method relies on several key performance characteristics to ensure reliable and accurate results. The relationship between these validation parameters is illustrated below.





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Caption: Key parameters for analytical method validation.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of **methyl citrate** in human urine. The simple sample preparation and high selectivity of the mass spectrometric detection make this method well-suited for high-throughput clinical research and diagnostic applications, aiding in the management of patients with inborn errors of metabolism.

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References

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